Dipotassium octylphosphonate

corrosion inhibition aluminium protection household cleaner formulation

Dipotassium octylphosphonate (also registered under CAS 38225‑48‑8 as the dipotassium salt and under CAS 83929‑23‑1 as potassium octyl phosphonate) is a fully neutralised, water‑soluble organophosphorus compound belonging to the C8 alkylphosphonate family. The molecule carries a hydrophobic n‑octyl chain linked to a phosphonate headgroup with two potassium counter‑ions, providing ionic surfactant characteristics.

Molecular Formula C8H17K2O3P
Molecular Weight 270.39 g/mol
CAS No. 83929-23-1
Cat. No. B13729710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium octylphosphonate
CAS83929-23-1
Molecular FormulaC8H17K2O3P
Molecular Weight270.39 g/mol
Structural Identifiers
SMILESCCCCCCCCP(=O)([O-])[O-].[K+].[K+]
InChIInChI=1S/C8H19O3P.2K/c1-2-3-4-5-6-7-8-12(9,10)11;;/h2-8H2,1H3,(H2,9,10,11);;/q;2*+1/p-2
InChIKeyLJHHXGDGNDIYME-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium Octylphosphonate (CAS 83929-23-1) – Core Identity and In-Class Positioning for Sourcing Decision Makers


Dipotassium octylphosphonate (also registered under CAS 38225‑48‑8 as the dipotassium salt and under CAS 83929‑23‑1 as potassium octyl phosphonate) is a fully neutralised, water‑soluble organophosphorus compound belonging to the C8 alkylphosphonate family. The molecule carries a hydrophobic n‑octyl chain linked to a phosphonate headgroup with two potassium counter‑ions, providing ionic surfactant characteristics [1]. It is industrially applied as a corrosion inhibitor, surface modifier, and chelating agent, often in competition with its free acid (octylphosphonic acid, OPA), the corresponding sodium salts, and other chain‑length alkylphosphonates [2].

Pre‑neutralised water‑soluble ionic surfactant – ready for aqueous systems
C8 alkyl chain – targeted corrosion inhibition and chelation
Potassium counterion – avoids acid neutralisation step in formulation

Dipotassium Octylphosphonate Procurement – Why Interchanging with Free Acid or Sodium Salts Introduces Technical Risk


Generic interchange within the octylphosphonate series is frequently attempted to reduce cost or simplify supply chains, yet counter‑ion identity directly dictates aqueous solubility, ionic strength, and surfactant‑phase behaviour. Octylphosphonic acid (OPA) is a sparingly soluble weak acid that requires on‑formulation neutralisation to achieve full activity, whereas the dipotassium salt is an immediate‑release ionised surfactant with a defined hydrophilic‑lipophilic balance . Sodium‑based analogs, while sharing the same anion, exhibit measurably different molecular weight (238.17 vs. 270.39 g mol⁻¹), which shifts molar dosing requirements and may alter performance in electrolyte‑sensitive formulations [1]. Regulators also classify alkylphosphonate salts collectively, but end‑users must verify specific CAS‑linked registrations to maintain compliance; for example, Japan’s CSCL inventory groups “Alkyl(C=1‑8)phosphonic acid and salt thereof (Na, K, Mg, Al, Zn, Sn, Ca)” without differentiating individual salts, placing the onus on the procurer to ensure the correct counter‑ion is ordered [2].

Free acid (OPA) substitution
Requires on‑formulation neutralisation; may not achieve full activity without pH adjustment
Sodium salt analog
Molar mass and ionic strength differ; dosing and electrolyte‑sensitive performance may shift
Regulatory group listing
Japan CSCL groups all C1–8 alkylphosphonate salts; verify specific CAS to maintain compliance

Quantitative Evidence Guide – Dipotassium Octylphosphonate Differentiation Data for Scientific Procurement


Corrosion Inhibition Efficacy for Multi‑Metal Substrates in Halogenated Aqueous Media – Direct Formulation Benchmarking

In a patent‑documented formulation study, n‑octyl phosphonate applied as mono‑ and di‑sodium salts at 0.5 % w/w active in a halogen‑bleach cleaner preserved aluminium, brass, and copper coupons against visible corrosion over a 7‑day ambient immersion. The patent explicitly claims alkali metal salts including potassium as functionally equivalent, placing the dipotassium variant in the same efficacy window while noting that counter‑ion selection is a formulation‑engineered variable [1]. Quantitative inhibition efficiency data (e.g., linear polarisation resistance or weight‑loss rates) were not reported separately for the potassium salt, representing a current evidence gap.

Corrosion inhibition
Formulation‑context
K/Na salt 0.5% w/w vs No inhibitor
Reported pass/fail protection on Al, brass, Cu in hypochlorite cleaner
Numerical efficiency data not reported for K salt; patent‑claimed equivalence
corrosion inhibition aluminium protection household cleaner formulation

Molar Dosing Differential vs. Disodium Octylphosphonate – Procurement Impact on Active Content Costing

The dipotassium salt (MW 270.39 g mol⁻¹) is 13.5 % heavier per mole than the disodium salt (MW 238.17 g mol⁻¹). When formulating to a target molar concentration of active phosphonate anion, a purchaser must order 13.5 % more mass of dipotassium material to achieve the same anion concentration [1]. Conversely, potassium ions contribute a larger counter‑ion mass that may influence ionic‑strength‑sensitive formulations preferentially.

Molar mass difference
Reported
+13.5%
K salt requires more mass per mole anion vs Na salt
Impacts bulk procurement costing and formulation adjustments
molecular weight dosing surfactant cost modelling

Hydrogen‑Bond Donor Deficiency vs. Free Acid – Implications for Surface Binding and Solubility

Dipotassium octylphosphonate possesses zero hydrogen‑bond donor sites, whereas octylphosphonic acid possesses two –OH donors. This fundamental structural difference enhances the salt’s water solubility and eliminates pH‑dependent speciation, allowing the octylphosphonate anion to adsorb directly onto metal surfaces without competing hydrogen‑bond interactions from the headgroup [1][2]. The absence of H‑bond donors also simplifies the formulation into aqueous alkaline systems where free acids would require neutralisation.

H‑bond donors
Class‑level
0 (K salt) vs 2 (free acid)
Eliminates pH‑dependent speciation; ensures consistent surfactant activity
Pre‑ionised form simplifies aqueous alkaline formulations
hydrogen bonding solubility adsorption formulation

Surfactant Characterisation – Class‑Level Inference for Aqueous Alkylphosphonate Potassium Salts

Commercial suppliers describe the potassium salt form of octylphosphonic acid as an anionic surfactant that functions as a wetting agent, chelant, and scale remover in hard surface cleaners [1]. While a head‑to‑head critical micelle concentration (CMC) measurement for dipotassium octylphosphonate against the disodium salt is not publicly available, class‑level behaviour of alkali‑metal alkylphosphonates indicates that the larger potassium counter‑ion can reduce the Krafft temperature relative to sodium, potentially permitting micellisation at lower ambient temperatures [2]. Quantitative CMC values remain a data gap requiring further experimental determination.

Surfactant trend
Data to verify
K salt: lower Krafft point inferred vs Na salt
May support cold‑water surfactant performance
No compound‑specific CMC; requires supplier experimental data
surfactant hard surface cleaning wetting agent alkylphosphonate

Regulatory Inventory Coverage – CSCL Group Listing Reduces Market Access Uncertainty

Under Japan’s Chemical Substances Control Law (CSCL), dipotassium octylphosphonate is subsumed within the generic grouping “Alkyl(C=1‑8)phosphonic acid and salt thereof (Na, K, Mg, Al, Zn, Sn, Ca),” with MITI Number 2‑1995. The reported combined manufactured/imported quantity for this group was 1 – <1,000 tonnes annually (2021), indicating active industrial use [1]. This contrasts with the free acid (CAS 4724‑48‑5) and certain ester derivatives, which may require separate notification. Verification of the specific CAS under this umbrella ensures smoother customs clearance and avoids regulatory non‑compliance when importing into East Asian jurisdictions.

Regulatory status
Reported
MITI 2‑1995; 1–≤10 t/yr
Listed under Japan CSCL generic grouping
Reduces registration burden vs unlisted derivatives
regulatory compliance CSCL chemical inventory Asia‑Pacific procurement

Mild Steel Passivation Behaviour – Cross‑Study Inference from Sodium Octylphosphonate Data

A published study on sodium octylphosphonate (OP) demonstrated that passivation of mild steel in neutral aqueous solution can occur without formation of a surface oxide, with adsorption following a Frumkin isotherm and stronger adsorption on reduced (oxide‑free) iron surfaces as quantified by ellipsometry [1]. Because the active species responsible for passivation is the doubly charged octylphosphonate anion, the dipotassium salt is expected to exhibit analogous adsorption thermodynamics on ferrous substrates. Direct comparison with the potassium variant remains absent in the open literature, preventing assignment of a quantitative efficiency difference solely attributable to the K⁺ vs. Na⁺ counter‑ion.

Mild steel passivation
Cross‑study comparable
K salt: expected similar adsorption vs Na salt (Frumkin isotherm)
Adsorption behaviour on reduced steel anticipated to be analogous
No direct K‑salt data; request batch‑specific validation
mild steel passivation ellipsometry adsorption isotherm

Application Scenarios for Dipotassium Octylphosphonate – Evidence‑Driven Use Cases


Halogen‑Stable Corrosion Inhibitor in Multi‑Metal Household and Industrial Cleaners

The patent demonstration that octylphosphonate alkali‑metal salts completely protect aluminium, brass, and copper in aggressive hypochlorite media makes the dipotassium salt a drop‑in candidate for pH‑neutral bleach‑containing hard‑surface cleaners [1]. Formulators can leverage the fully ionised potassium salt to achieve immediate solubility without pH adjustment, while the established group‑level regulatory listing reduces notification lead times for Asia‑Pacific product launches [2].

Cold‑Water Surfactant and Chelating Agent for Low‑Temperature Cleaning Operations

Where cleaning processes operate at sub‑ambient temperatures (e.g., outdoor equipment cleaning, refrigerated food‑processing lines), the potassium counter‑ion may confer a lower Krafft point than the sodium analogue, helping to maintain micellar activity without additional heating [1]. Procurement of the dipotassium salt should be accompanied by a request for experimental Krafft point and CMC data from the supplier to confirm this class‑level advantage for a specific formulation.

Mild Steel Passivation in Neutral Aqueous Heat‑Transfer and Cooling‑Water Loops

Building on the sodium octylphosphonate passivation study that showed oxide‑free film formation on mild steel via strong phosphate‑anion adsorption, the dipotassium variant is expected to provide analogous protection in closed‑loop recirculating systems where chromate‑free inhibitors are mandated [1]. A cross‑reference to the sodium data supports its selection, with the recommendation that end‑users perform comparative electrochemical testing to validate counter‑ion neutrality on inhibition efficiency.

Agricultural Adjuvant and Foliar Fertiliser Component

Industrial references indicate that the potassium salt form is used as a surfactant and fertiliser additive in agricultural formulations, where potassium delivery itself is agronomically beneficial [1]. Unlike sodium salts, which can contribute to soil sodicity, the potassium counter‑ion provides a nutritional benefit, making the dipotassium octylphosphonate an attractive dual‑function ingredient for foliar‑applied micronutrient or fungicide tank mixes.

Application
Selection Property
Validation Focus
Multi‑metal cleaner formulations
Pre‑neutralised ionic surfactant
Corrosion inhibition in hypochlorite media (supplier‑confirmed)
Low‑temperature cleaning
Potassium counterion (lower Krafft point potential)
Supplier CMC and Krafft point data verification
Closed‑loop cooling water passivation
Anionic phosphonate adsorption on steel
Comparative electrochemical testing for K⁺ vs Na⁺
Agricultural foliar adjuvant
Potassium nutrient delivery without sodicity
Tank‑mix compatibility and potassium quantification
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